1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of two chlorophenyl groups and a triazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process may start with the preparation of the dioxolane ring, followed by the introduction of the chlorophenyl groups and the triazole ring. Common reagents used in these reactions include chlorinating agents, triazole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as antifungal or antibacterial activity, due to the presence of the triazole ring.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolan-2-one derivatives with different substituents.
- Compounds containing triazole rings with varying side chains.
- Chlorophenyl-substituted organic molecules.
Uniqueness
The uniqueness of 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
107659-76-7 |
---|---|
Molecular Formula |
C18H13Cl2N3O3 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(4S,5R)-4,5-bis(3-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-5-1-3-12(7-14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-4-2-6-15(20)8-13/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChI Key |
VXUWLZQPINPMDL-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.